molecular formula C10H17NO2 B2913416 Methyl 5-azaspiro[3.5]nonane-7-carboxylate CAS No. 2402838-71-3

Methyl 5-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2913416
CAS No.: 2402838-71-3
M. Wt: 183.251
InChI Key: KOTHKUAAMBMNOE-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a piperidine ring fused with an oxetane moiety. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol (free base) or 245.27 g/mol as the hydrochloride salt (CAS: EN300-746635) . The spiro[3.5]nonane core introduces conformational rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties and target binding. This compound is primarily utilized as a building block for drug discovery, particularly in synthesizing protease inhibitors and CNS-targeting molecules .

Properties

IUPAC Name

methyl 5-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-3-6-10(11-7-8)4-2-5-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTHKUAAMBMNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both an amine and a carboxylate group. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 5-azaspiro[3.5]nonane-7-carboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key analogs of Methyl 5-azaspiro[3.5]nonane-7-carboxylate, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound (hydrochloride) C₁₀H₁₇NO₂·HCl Methyl ester at position 7, 5-aza Building block for CNS drugs; hydrochloride salt enhances solubility
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate C₁₂H₁₈O₃ Ethyl ester, 2-oxo group High purity (97%); used in peptidomimetic synthesis
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate C₁₄H₂₂N₂O₂ tert-Butyl ester, 2-cyano Intermediate for kinase inhibitors; CAS 203662-66-2
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate C₁₃H₂₂BrNO₂ tert-Butyl ester, 2-bromo Halogenated analog for cross-coupling reactions; >95% purity
tert-Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate C₁₄H₂₅NO₃ tert-Butyl ester, 2-hydroxymethyl Hydroxyl group enables further functionalization; 98% purity
Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate C₁₁H₁₇NO₃ Methoxy group at position 8, unsaturated ring Altered electronic properties for metabolic stability studies
tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (hydrochloride) C₁₃H₂₄N₂O₂·HCl tert-Butyl ester, 1-amino Primary amine for peptide coupling; marketed on ECHEMI

Key Research Findings

Ester Group Impact: Methyl and ethyl esters (e.g., this compound vs. Ethyl 2-oxospiro[3.5]nonane-7-carboxylate) influence lipophilicity and hydrolysis rates. Ethyl esters generally exhibit slower metabolic degradation . tert-Butyl esters (e.g., Combi-Blocks’ QE-9503) enhance steric bulk, improving stability in acidic environments .

Substituent Effects: Electrophilic groups like cyano (tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate) enable nucleophilic additions, expanding synthetic utility . Bromine substituents (tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) facilitate Suzuki-Miyaura couplings for aryl/heteroaryl introductions .

Amino Derivatives: Amino-substituted analogs (e.g., tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride) serve as precursors for secondary amine synthesis, critical in peptide-based drug design .

Spiro Core Modifications: Unsaturation (e.g., Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate) alters ring conformation, impacting binding affinity in enzyme inhibition assays .

Biological Activity

Methyl 5-azaspiro[3.5]nonane-7-carboxylate, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an extensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a spirocyclic structure that includes a nitrogen atom integrated into the ring system. This unique arrangement contributes to its chemical properties and biological interactions. The synthesis of this compound typically involves multi-step chemical reactions from readily available starting materials, optimizing reaction conditions such as temperature and time for maximum yield.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Properties : It has been identified as a potential inhibitor of viral enzymes, particularly in the context of coronaviruses. Studies show that compounds with similar spirocyclic structures can interact effectively with viral proteases, leading to inhibition of viral replication .
  • GPR119 Agonism : A related compound demonstrated favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models, suggesting that methyl 5-azaspiro[3.5]nonane derivatives may act as GPR119 agonists. This receptor is implicated in insulin secretion and glucose homeostasis .
  • Muscarinic Acetylcholine Receptor Antagonism : Some derivatives have been identified as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), which could have implications for treating cognitive disorders and other conditions influenced by cholinergic signaling .

The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or metabolic pathways, modulating biochemical processes within cells.
  • Receptor Binding : The interaction with GPR119 and mAChRs suggests that this compound can influence neurotransmitter release and metabolic regulation, impacting physiological responses such as glucose metabolism and cognitive function .

Case Studies

  • Antiviral Activity Against SARS-CoV-2 :
    A study evaluated various spirocyclic inhibitors against the SARS-CoV-2 main protease (3CLpro). Compounds similar to this compound showed significant inhibitory effects with low EC50 values, indicating high potency against viral replication .
  • GPR119 Agonist Evaluation :
    In a pharmacokinetic study involving Sprague-Dawley rats, a derivative of methyl 5-azaspiro[3.5]nonane demonstrated effective glucose-lowering properties, supporting its potential use in diabetes management. The study highlighted the importance of structural modifications for enhancing biological activity and pharmacological profiles .

Data Summary

Biological Activity Mechanism Study Reference
AntiviralInhibition of viral proteases
GPR119 AgonismEnhanced insulin secretion
Muscarinic Receptor AntagonismModulation of cholinergic signaling

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